3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole
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Overview
Description
3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a unique combination of an indole core, a thiazole ring, and an azo group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Azo Coupling Reaction: The azo group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the thiazole derivative.
Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite, hydrogen gas with palladium on carbon (Pd/C), and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, leading to the inhibition of enzymatic activity, receptor modulation, or DNA intercalation.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one: Another azo compound with similar antimicrobial properties.
4-(4-Fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one: Exhibits antibacterial activity.
Properties
CAS No. |
93128-95-1 |
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Molecular Formula |
C20H18N4OS |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(5-methoxy-4-methyl-1,3-thiazol-2-yl)-(1-methyl-2-phenylindol-3-yl)diazene |
InChI |
InChI=1S/C20H18N4OS/c1-13-19(25-3)26-20(21-13)23-22-17-15-11-7-8-12-16(15)24(2)18(17)14-9-5-4-6-10-14/h4-12H,1-3H3 |
InChI Key |
OMIBVDHMWIQJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N=NC2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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